![molecular formula C20H22N8O6S2-2 B288918 N-[4-[[4-[[4-(1-oxidoethylideneamino)sulfonylphenyl]diazenyl]piperazin-1-yl]diazenyl]phenyl]sulfonylethanimidate](/img/structure/B288918.png)
N-[4-[[4-[[4-(1-oxidoethylideneamino)sulfonylphenyl]diazenyl]piperazin-1-yl]diazenyl]phenyl]sulfonylethanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[[4-[[4-(1-oxidoethylideneamino)sulfonylphenyl]diazenyl]piperazin-1-yl]diazenyl]phenyl]sulfonylethanimidate, commonly known as OSPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. OSPS is a synthetic compound that is primarily used in laboratory experiments and research studies to understand its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
OSPS works by inhibiting the activity of various enzymes and proteins in the body. Specifically, OSPS inhibits the activity of peroxynitrite, a reactive nitrogen species that is involved in the development of various diseases, including neurodegenerative diseases and cardiovascular diseases.
Biochemical and Physiological Effects
OSPS has been shown to have various biochemical and physiological effects. OSPS has antioxidant properties and has been shown to protect cells and tissues from oxidative stress. OSPS has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of OSPS is its ability to selectively inhibit the activity of peroxynitrite without affecting other enzymes and proteins in the body. This makes OSPS a valuable tool in laboratory experiments to study the role of peroxynitrite in various diseases. However, OSPS has limitations in terms of its stability and solubility, which can affect its effectiveness in experiments.
Zukünftige Richtungen
There are several future directions for research on OSPS. One potential application of OSPS is in the development of new therapies for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. OSPS has also been shown to have potential applications in the treatment of cardiovascular diseases and inflammatory diseases. Further research is needed to fully understand the mechanism of action and potential applications of OSPS in these areas of study.
Synthesemethoden
OSPS is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis process is complex and requires expertise in organic chemistry. The first step involves the reaction of piperazine with 4-nitrobenzenesulfonyl chloride, followed by the reaction of the resulting compound with 4-aminobenzenesulfonic acid. The final step involves the reaction of the resulting compound with 4-[(4-amino-3-nitrophenyl)azo]phenol. The resulting compound is OSPS.
Wissenschaftliche Forschungsanwendungen
OSPS has applications in various areas of scientific research, including biochemistry, pharmacology, and toxicology. OSPS is commonly used as a tool in laboratory experiments to study the mechanism of action of various enzymes and proteins. OSPS is also used to study the effects of oxidative stress on cells and tissues.
Eigenschaften
Produktname |
N-[4-[[4-[[4-(1-oxidoethylideneamino)sulfonylphenyl]diazenyl]piperazin-1-yl]diazenyl]phenyl]sulfonylethanimidate |
---|---|
Molekularformel |
C20H22N8O6S2-2 |
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
(1Z)-N-[4-[[4-[[4-[(Z)-1-oxidoethylideneamino]sulfonylphenyl]diazenyl]piperazin-1-yl]diazenyl]phenyl]sulfonylethanimidate |
InChI |
InChI=1S/C20H24N8O6S2/c1-15(29)23-35(31,32)19-7-3-17(4-8-19)21-25-27-11-13-28(14-12-27)26-22-18-5-9-20(10-6-18)36(33,34)24-16(2)30/h3-10H,11-14H2,1-2H3,(H,23,29)(H,24,30)/p-2 |
InChI-Schlüssel |
YXFXTGDPIDHFKU-UHFFFAOYSA-L |
Isomerische SMILES |
C/C(=N\S(=O)(=O)C1=CC=C(C=C1)N=NN2CCN(CC2)N=NC3=CC=C(C=C3)S(=O)(=O)/N=C(/[O-])\C)/[O-] |
SMILES |
CC(=NS(=O)(=O)C1=CC=C(C=C1)N=NN2CCN(CC2)N=NC3=CC=C(C=C3)S(=O)(=O)N=C(C)[O-])[O-] |
Kanonische SMILES |
CC(=NS(=O)(=O)C1=CC=C(C=C1)N=NN2CCN(CC2)N=NC3=CC=C(C=C3)S(=O)(=O)N=C(C)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.